2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorinated nitrophenyl group and a pyridinyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 2-aminopyridines with appropriate formamidoximes under mild reaction conditions. Trifluoroacetic anhydride is often used as a reagent to facilitate this cyclization . Additionally, copper-catalyzed reactions under an atmosphere of air can provide triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolopyrimidine core. The fluorinated nitrophenyl group may enhance its binding affinity and specificity, while the pyridinyl group could facilitate interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core but differ in their substituents and overall structure.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic scaffold and are used in similar applications.
Uniqueness
2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both a fluorinated nitrophenyl group and a pyridinyl group, which may confer distinct chemical and biological properties compared to other triazolopyrimidines and related compounds.
Properties
Molecular Formula |
C16H9FN6O2 |
---|---|
Molecular Weight |
336.28 g/mol |
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)-6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H9FN6O2/c17-13-5-4-11(23(24)25)7-12(13)15-20-16-19-8-10(9-22(16)21-15)14-3-1-2-6-18-14/h1-9H |
InChI Key |
AQTFWDHJGBMAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.